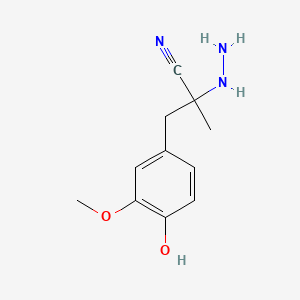

2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-11(7-12,14-13)6-8-3-4-9(15)10(5-8)16-2/h3-5,14-15H,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVIKIJSYLNFHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)OC)(C#N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857701 | |

| Record name | 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40248-56-4 | |

| Record name | 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile, a key intermediate in the development of DOPA decarboxylase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a detailed exploration of the chemical principles, a step-by-step experimental protocol, and the scientific rationale behind the proposed synthetic strategy.

Introduction: The Significance of a DOPA Decarboxylase Inhibitor Intermediate

This compound, with CAS Number 40248-56-4, is a crucial precursor in the synthesis of peripherally acting DOPA decarboxylase inhibitors.[1] These inhibitors, such as Carbidopa, are vital in the treatment of Parkinson's disease.[2][3] They work by preventing the peripheral conversion of Levodopa (L-DOPA) to dopamine, thereby increasing the concentration of L-DOPA that can cross the blood-brain barrier.[2] The nitrile functional group in the target molecule offers versatile reactivity for further chemical transformations to yield the final active pharmaceutical ingredient.

This guide outlines a scientifically grounded, theoretical synthesis pathway, as a direct, publicly available, step-by-step protocol is not extensively documented. The proposed route is based on well-established organic chemistry principles, particularly a modification of the Strecker synthesis.

Proposed Synthesis Pathway: A Modified Strecker Approach

The classical Strecker synthesis is a powerful method for producing α-amino acids from aldehydes or ketones, ammonia, and cyanide.[4][5][6][7] A logical and efficient route to synthesize the target α-hydrazino nitrile is to adapt this methodology by substituting ammonia with hydrazine. The overall strategy involves a two-step process starting from a readily available vanillin derivative.

Step 1: Synthesis of the Ketone Intermediate: 1-(4-hydroxy-3-methoxyphenyl)propan-2-one

The synthesis begins with the preparation of the key ketone intermediate, 1-(4-hydroxy-3-methoxyphenyl)propan-2-one, from vanillin. This transformation can be achieved through various established methods in organic synthesis.

Step 2: Hydrazino-cyanation via Modified Strecker Reaction

The core of the synthesis is the one-pot reaction of the ketone intermediate with hydrazine and a cyanide source. This reaction proceeds through the in-situ formation of a hydrazone, which is then nucleophilically attacked by the cyanide ion to yield the final product, this compound.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed two-stage synthesis pathway for this compound.

Detailed Experimental Protocol (Theoretical)

This protocol is a proposed methodology based on established chemical principles and requires optimization and validation in a laboratory setting.

Materials and Reagents

| Reagent | Purity | Supplier Recommendation |

| 1-(4-hydroxy-3-methoxyphenyl)propan-2-one | >98% | Standard chemical supplier |

| Hydrazine hydrate | >98% | Standard chemical supplier |

| Potassium cyanide (KCN) | >97% | Standard chemical supplier |

| Methanol (anhydrous) | >99.8% | Standard chemical supplier |

| Hydrochloric acid (HCl), concentrated | 37% | Standard chemical supplier |

| Ethyl acetate | ACS grade | Standard chemical supplier |

| Brine (saturated NaCl solution) | - | Prepared in-house |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Standard chemical supplier |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 10.0 g (55.5 mmol) of 1-(4-hydroxy-3-methoxyphenyl)propan-2-one in 100 mL of anhydrous methanol.

-

Addition of Hydrazine: Cool the solution to 0-5 °C using an ice bath. Slowly add 3.0 g (60.0 mmol) of hydrazine hydrate to the stirred solution over 15 minutes.

-

Formation of Hydrazone (in situ): Allow the reaction mixture to stir at 0-5 °C for 1 hour. The formation of the hydrazone intermediate is expected during this time.

-

Cyanation: In a separate beaker, carefully dissolve 4.0 g (61.4 mmol) of potassium cyanide in 20 mL of water. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Once the reaction is complete, carefully neutralize the mixture with concentrated HCl to a pH of approximately 7. Concentrate the methanol under reduced pressure. To the remaining aqueous residue, add 100 mL of ethyl acetate.

-

Purification: Separate the organic layer and wash it with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Quantitative Data Summary (Theoretical)

| Parameter | Value |

| Starting Ketone | 10.0 g (55.5 mmol) |

| Hydrazine Hydrate | 3.0 g (60.0 mmol) |

| Potassium Cyanide | 4.0 g (61.4 mmol) |

| Solvent | Methanol (100 mL) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 24 hours |

| Expected Yield | To be determined experimentally (TBD) |

| Purity | To be determined by HPLC and NMR (TBD) |

Mechanism of Action and Broader Context

The target molecule, this compound, serves as a critical intermediate for synthesizing DOPA decarboxylase inhibitors. The hydrazine moiety is a key pharmacophore that interacts with the pyridoxal phosphate (PLP) cofactor of the DOPA decarboxylase enzyme, leading to its inhibition.[2] The nitrile group provides a versatile chemical handle for subsequent modifications to produce the final drug molecule, often involving hydrolysis to a carboxylic acid to form a carbidopa-like structure.

The following diagram illustrates the logical relationship of the synthesized intermediate to its therapeutic target:

Caption: Relationship of the synthesized intermediate to the final drug and its mechanism of action.

Conclusion

This technical guide has detailed a plausible and scientifically sound synthetic pathway for this compound, a key intermediate for DOPA decarboxylase inhibitors. By adapting the well-established Strecker synthesis, this guide provides a robust framework for the laboratory-scale production of this important molecule. The provided theoretical protocol, along with the mechanistic insights, should serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development. Further experimental validation and optimization are recommended to translate this theoretical pathway into a practical and efficient synthesis.

References

- European Patent Office. (2015, October 21).

-

ResearchGate. (n.d.). Scheme 27. Synthesis of Vanillin Hydrazine Derivatives a. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Carbidopa-impurities. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

- EPO. (n.d.).

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Carbidopa-impurities. Retrieved from [Link]

- Coconote. (2025, April 22). Understanding Strecker Synthesis of Amino Acids.

- Nature. (2009, October 15).

- Google Patents. (n.d.). CN105732416A - Method for synthesizing Carbidopa.

- FINETECH INDUSTRY LIMITED. (n.d.). 2-Hydrazino-a-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 | CAS: 1189658-77-2.

- Google Patents. (n.d.). CN102702019B - Method for synthesizing carbidopa.

- Alfa Chemistry. (n.d.). CAS 40248-66-6 Benzenepropanenitrile,alpha-hydrazino-3,4-dihydroxy-alpha-methyl-(9ci).

- PubMed. (2025, November 1). Design and synthesis of vanillin-mediated hydrazine derivatives as multi-bioactive drug development.

-

Pharmaffiliates. (n.d.). 2-Hydrazino-α-(4-hydroxy-3-methoxybenzyl)propionitrile. Retrieved from [Link]

-

Proteopedia. (n.d.). DOPA decarboxylase. Retrieved from [Link]

- Global Science Journals. (n.d.). Preparation of levodopa/carbidopa compound drug resins.

- PubChem. (n.d.). (S)-2-Hydrazino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid.

- ACS Publications. (n.d.).

- Google Patents. (n.d.). CN102702019A - Method for synthesizing carbidopa.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Scirp.org. (n.d.).

- PubMed. (1947, January). Reactions of vanillin and its derived compounds; the Cannizzaro reaction of vanillin.

- 上海惠诚生物科技有限公司. (n.d.). 2-Hydrazino-α-(4-hydroxy-3-methoxybenzyl)propionitrile.

- Fisher Scientific. (n.d.). This compound, TRC.

- Figshare. (2025, May 19). Synthesis of Cyclic α-Hydrazino and α-N-Hydroxyamino Acids for Incorporation into Peptides - University of Notre Dame.

- PMC - NIH. (n.d.).

- Google Patents. (n.d.). WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

- ResearchGate. (n.d.).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. proteopedia.org [proteopedia.org]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. coconote.app [coconote.app]

An In-Depth Technical Guide to 2-(4-hydroxy-3-methoxybenzyl)-2-hydrazinopropanenitrile: Properties, Synthesis, and Analytical Perspectives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Chemistry of a Novel Propionitrile Derivative

This technical guide delves into the chemical and physical properties, potential synthesis, and analytical methodologies for 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile, a compound situated at the intersection of several key functional group classes. It is imperative to note that this specific chemical name is not standard in chemical literature. For clarity and adherence to IUPAC conventions, this document will refer to the compound by its more systematic name: 2-(4-hydroxy-3-methoxybenzyl)-2-hydrazinopropanenitrile .

Given the novelty of this molecule, this guide adopts a first-principles approach, building a comprehensive profile by drawing parallels with structurally and functionally analogous compounds. The core of our analysis rests on the well-documented chemistry of its constituent parts: the vanillin-derived benzyl group, the α-hydrazinonitrile core, and its close structural relationship to the pharmaceutical agent, Carbidopa. This document is intended to serve as a foundational resource, providing researchers with the necessary theoretical and practical framework to approach, synthesize, and analyze this promising molecule.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough characterization of its structure and physical attributes.

Nomenclature and Structural Elucidation

The systematic name, 2-(4-hydroxy-3-methoxybenzyl)-2-hydrazinopropanenitrile , precisely describes the molecular architecture. The structure features a propane backbone with a nitrile group at position 1. Position 2 is a quaternary carbon substituted with a methyl group, a hydrazino (-NHNH2) group, and a 4-hydroxy-3-methoxybenzyl group. This benzyl substituent is derived from vanillin, a widely used building block in pharmaceutical synthesis.[1][2][3]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C11H15N3O2 | Direct calculation from structure |

| Molecular Weight | 221.26 g/mol | Direct calculation from structure |

| Appearance | Likely a colorless to off-white solid. | Based on analogs like Carbidopa and other substituted nitriles. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO). | The phenolic hydroxyl and hydrazino groups may confer some water solubility, while the aromatic ring and nitrile group suggest solubility in organic solvents. Hydrazines are generally water-soluble.[4] |

| pKa | Phenolic OH: ~10; Hydrazino group: ~8 | The phenolic pKa is typical for guaiacol-type structures. The hydrazino group is basic, comparable to ammonia.[5] |

| Melting Point | Expected to be a solid with a defined melting point, likely >150 °C. | Analogy with Carbidopa (203-205 °C) suggests a high melting point due to hydrogen bonding capabilities.[6] |

A closely related compound, 3-O-Methylcarbidopa, which differs by having a carboxylic acid instead of a nitrile, has a molecular weight of 240.26 g/mol .[7] The substitution of the carboxylic acid with a nitrile group reduces the molecular weight and alters the polarity and hydrogen bonding capacity.

Synthesis and Chemical Reactivity

The synthesis of 2-(4-hydroxy-3-methoxybenzyl)-2-hydrazinopropanenitrile can be logically designed by adapting well-established synthetic routes for α-substituted nitriles and related pharmaceuticals.

Proposed Synthetic Pathway: A Modified Strecker Synthesis

A plausible and efficient route is a modification of the Strecker synthesis, which is a cornerstone method for producing α-amino acids and their derivatives from aldehydes or ketones.[8][9]

The synthesis of Carbidopa, a close structural analog, provides a validated template. The Carbidopa synthesis begins with a modified Strecker reaction using hydrazine and potassium cyanide on an arylacetone precursor.[6] A similar approach can be envisioned for our target molecule.

Protocol 2.1.1: Proposed Synthesis of 2-(4-hydroxy-3-methoxybenzyl)-2-hydrazinopropanenitrile

-

Preparation of the Arylacetone Precursor (1-(4-hydroxy-3-methoxyphenyl)propan-2-one): This starting material can be synthesized from vanillin through various established organometallic or condensation reactions.

-

Modified Strecker Reaction:

-

To a stirred solution of 1-(4-hydroxy-3-methoxyphenyl)propan-2-one in a suitable solvent (e.g., aqueous ethanol), add a solution of hydrazine hydrate.

-

Subsequently, add a solution of potassium cyanide (KCN) dropwise at a controlled temperature (e.g., 0-5 °C). Caution: KCN is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

The reaction mixture is stirred, allowing for the formation of the α-hydrazinonitrile. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the final compound.

-

Diagram 2.1: Proposed Synthetic Workflow

Caption: Inhibition of peripheral Levodopa conversion.

Proposed Analytical Methodologies

Robust analytical methods are crucial for confirming the identity, purity, and quantity of the synthesized compound. Methods developed for Carbidopa and Levodopa are directly applicable.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of Carbidopa in pharmaceutical formulations and is highly recommended for this compound. [10][11][12] Protocol 4.1.1: Proposed HPLC Method

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. [10]* Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-3.0) and an organic modifier like acetonitrile or methanol. [10][12]* Detection: UV detection at approximately 280 nm should be effective due to the presence of the aromatic ring. [12]* Quantification: A calibration curve would be constructed using standards of known concentration to determine the quantity of the analyte in unknown samples.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be essential for unambiguous structural confirmation, identifying the specific protons and carbons of the benzyl ring, methyl group, and propane backbone.

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expected characteristic peaks include: a sharp peak around 2240 cm⁻¹ for the nitrile (C≡N) stretch, broad peaks for the phenolic O-H and hydrazino N-H stretches around 3200-3500 cm⁻¹, and C-H and C=C peaks for the aromatic ring. Methods like Attenuated Total Reflectance (ATR)-FTIR have been successfully used for Carbidopa. [13]* Mass Spectrometry (MS): MS will confirm the molecular weight and can provide fragmentation patterns to further support the structural assignment.

Electrochemical Analysis

Voltammetric methods, such as differential pulse voltammetry, have been developed for the simultaneous determination of Levodopa and Carbidopa. [14]The phenolic hydroxyl group in the target molecule is electrochemically active and could be detected and quantified using a pencil graphite electrode or similar systems. [14] Table 2: Summary of Proposed Analytical Techniques

| Technique | Purpose | Key Information Provided |

| HPLC-UV | Purity assessment, quantification | Retention time, peak area (for concentration), separation from impurities. [10][12] |

| NMR ('H, 'C) | Structural elucidation | Chemical shifts, coupling constants, confirming connectivity of atoms. |

| FTIR | Functional group identification | Presence of -OH, -NHNH2, -C≡N, aromatic C=C bonds. [13] |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak (M+H)⁺, fragmentation pattern. |

| Voltammetry | Quantification | Electrochemical signature, sensitive detection in specific matrices. [14] |

Safety and Handling

While specific toxicological data for this compound is unavailable, a cautious approach to handling is warranted based on the known hazards of its constituent functional groups.

-

Hydrazine Derivatives: Hydrazine and its derivatives are known to be toxic, corrosive, and potentially carcinogenic. [15]They can be absorbed through the skin. [15]* Nitriles: Organic nitriles can be toxic. While α-aminonitriles are generally stable, they can potentially release cyanide under certain conditions (e.g., strong acid).

-

General Precautions: All handling should be conducted in a certified chemical fume hood. Personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Directions

2-(4-hydroxy-3-methoxybenzyl)-2-hydrazinopropanenitrile represents a novel chemical entity with significant potential, primarily hypothesized as a peripheral DOPA decarboxylase inhibitor analogous to Carbidopa. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and analysis, built upon established chemical principles and data from closely related compounds.

Future research should focus on the successful synthesis and purification of the molecule, followed by rigorous spectroscopic confirmation of its structure. Subsequent in-vitro assays are required to validate the hypothesized DDC inhibitory activity and determine its potency (IC50). Should these studies prove fruitful, further investigation into its pharmacokinetics, metabolic stability, and toxicological profile would be essential for any progression toward drug development. The methodologies and insights presented herein offer a robust starting point for these exciting next steps.

References

-

Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available at: [Link]

-

Vanillin as a Chemical Intermediate: Unlocking Pharmaceutical and Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Hydrazine. PubChem, National Institutes of Health. Available at: [Link]

-

Hydrazines. Wikipedia. Available at: [Link]

-

Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. National Institutes of Health. Available at: [Link]

-

Properties and Uses of Substituted Hydrazones. Natural Sciences Publishing. Available at: [Link]

-

A simple and high throughput methodology for simultaneous determination of levodopa and carbidopa. DergiPark. Available at: [Link]

-

Simultaneous determination of levodopa and carbidopa in levodopa-carbidopa tablets by ATR-FTIR spectrometry. PubMed. Available at: [Link]

-

Development of an HPLC method for the Simultaneous Determination of Levodopa and Carbidopa in Pharmaceutical Dosage Forms. DergiPark. Available at: [Link]

-

Carbidopa. Wikipedia. Available at: [Link]

-

Determination of impurities in levodopa and carbidopa by high-performance liquid chromatography with electro- chemical detection. ResearchGate. Available at: [Link]

-

Hydrazine. Wikipedia. Available at: [Link]

-

Analytical method for simultaneous quantification of levodopa and carbidopa in the injectable oleogel formulation by HPLC. PubMed. Available at: [Link]

-

The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health. Available at: [Link]

-

What is the mechanism of Carbidopa? Patsnap Synapse. Available at: [Link]

-

Vanillin. Wikipedia. Available at: [Link]

-

Synthesis of New Vanillin Derivatives from Natural Eugenol. AIP Publishing. Available at: [Link]

-

Carbidopa. StatPearls - NCBI Bookshelf, National Institutes of Health. Available at: [Link]

-

Carbidopa and Levodopa: Package Insert / Prescribing Info / MOA. Drugs.com. Available at: [Link]

-

Aminonitriles as building blocks in organic chemistry. Johannes Gutenberg-Universität Mainz. Available at: [Link]

-

2-(4-Hydroxy-3,5-dimethoxyphenyl)acetonitrile. PubChem, National Institutes of Health. Available at: [Link]

-

Synthesis of new alpha-hydrazinoarylacetic acids and derivatives. PubMed. Available at: [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. Available at: [Link]

-

The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

-

(S)-2-Hydrazino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid. PubChem, National Institutes of Health. Available at: [Link]

-

Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry (RSC Publishing). Available at: [Link]

-

4-Hydroxy-3-methoxybenzylidenemalononitrile. PubChem, National Institutes of Health. Available at: [Link]

-

2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile. PubChem, National Institutes of Health. Available at: [Link]

-

Hydrazine;4-hydroxy-3-methoxybenzaldehyde. PubChem, National Institutes of Health. Available at: [Link]

-

Gabriel Malonic Ester Synthesis of alpha Amino Acids. YouTube. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. Vanillin - Wikipedia [en.wikipedia.org]

- 4. Hydrazines - Wikipedia [en.wikipedia.org]

- 5. Hydrazine - Wikipedia [en.wikipedia.org]

- 6. Carbidopa - Wikipedia [en.wikipedia.org]

- 7. (S)-2-Hydrazino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid | C11H16N2O4 | CID 10198647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. Analytical method for simultaneous quantification of levodopa and carbidopa in the injectable oleogel formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of levodopa and carbidopa in levodopa-carbidopa tablets by ATR-FTIR spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile: A Predictive Guide for Researchers

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile, a key intermediate in the synthesis of DOPA-decarboxylase inhibitors.[1][2] Due to the limited availability of public domain experimental spectra for this specific compound, this document serves as a comprehensive theoretical framework for researchers and drug development professionals. By dissecting the molecule into its constituent functional groups—the 4-hydroxy-3-methoxybenzyl moiety, the hydrazino group, and the propionitrile function—we will project the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to aid in the identification and characterization of this compound, providing a robust foundation for experimental design and data interpretation.

Introduction: The Significance of this compound

This compound (CAS No: 40248-56-4) is an aromatic fine chemical with the molecular formula C11H15N3O2.[2] Its primary application lies as an intermediate in the pharmaceutical synthesis of DOPA-decarboxylase inhibitors, a class of drugs pivotal in the management of Parkinson's disease.[1][2] The precise structural elucidation of this intermediate is critical for ensuring the purity and efficacy of the final active pharmaceutical ingredient. Spectroscopic techniques are the cornerstone of this characterization, offering a non-destructive and highly informative window into the molecular architecture.

This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of the title compound. The predictions are grounded in the fundamental principles of spectroscopy and supported by spectral data from structurally analogous compounds.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

2.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~9.0 - 10.0 | Singlet (broad) | 1H | Ar-OH | Phenolic protons are typically broad and appear downfield. The exact shift is solvent-dependent. |

| ~6.8 - 7.0 | Multiplet | 3H | Ar-H | The three aromatic protons will exhibit complex splitting patterns due to their relative positions on the substituted benzene ring. |

| ~4.5 - 5.5 | Broad | 2H | -NH₂ (of hydrazino) | Protons on nitrogen often appear as a broad signal and their chemical shift is highly dependent on solvent and concentration. |

| ~3.8 - 3.9 | Singlet | 3H | -OCH₃ | The methoxy group protons will present as a sharp singlet. For comparison, the methoxy protons in (E,E)-2-hydroxy-3-methoxybenzaldehyde azine appear at 3.83 ppm.[3] |

| ~3.5 - 4.0 | Broad | 1H | -NH- (of hydrazino) | This proton's signal is also expected to be broad and its position variable. |

| ~3.0 - 3.5 | Multiplet | 1H | α-CH | The proton on the chiral center will be split by the adjacent methylene protons. |

| ~2.8 - 3.2 | Multiplet | 2H | Benzyl-CH₂ | These diastereotopic protons will likely appear as a complex multiplet. |

| ~1.3 - 1.5 | Doublet | 3H | -CH₃ | The methyl group of the propionitrile moiety will be split by the alpha-proton. |

2.1.2. Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~145 - 150 | Ar-C-O | Aromatic carbons attached to oxygen are significantly deshielded. |

| ~140 - 145 | Ar-C-O | Aromatic carbons attached to oxygen are significantly deshielded. |

| ~130 - 135 | Ar-C | Quaternary aromatic carbon. |

| ~120 - 125 | -C≡N | The nitrile carbon is characteristically found in this region. |

| ~110 - 120 | Ar-CH | Aromatic carbons bearing a proton. |

| ~55 - 60 | -OCH₃ | The methoxy carbon is typically found in this range. |

| ~50 - 60 | α-CH | The carbon of the chiral center. |

| ~35 - 45 | Benzyl-CH₂ | The benzylic carbon. |

| ~15 - 25 | -CH₃ | The aliphatic methyl carbon. |

2.1.3. Experimental Protocol for NMR Data Acquisition

A detailed workflow for acquiring high-quality NMR data is presented below.

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

2.3.1. Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 221.26, corresponding to the molecular weight of C11H15N3O2. [2]* Major Fragmentation Pathways:

-

Loss of the nitrile group (-•CN): This would result in a fragment at m/z = 195.

-

Loss of the hydrazino group (-•N₂H₃): This would lead to a fragment at m/z = 190.

-

Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the chiral center is a highly probable fragmentation pathway. This would generate the stable 4-hydroxy-3-methoxybenzyl cation at m/z = 151. This is a common fragmentation pattern for compounds containing a vanillyl moiety.

-

Further fragmentation of the benzyl cation: The fragment at m/z = 151 could further lose a methyl radical (-•CH₃) to give a fragment at m/z = 136, or carbon monoxide (-CO) to give a fragment at m/z = 123.

-

2.3.2. High-Resolution Mass Spectrometry (HRMS)

For unambiguous molecular formula confirmation, HRMS (e.g., ESI-TOF) is recommended. The expected exact mass for the protonated molecule [M+H]⁺ would be C11H16N3O2⁺.

2.3.3. Experimental Protocol for MS Data Acquisition

Sources

An In-depth Technical Guide to 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile: A Key Intermediate in Carbidopa Synthesis

This guide provides a comprehensive technical overview of 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile (CAS No. 40248-56-4), a critical intermediate in the synthesis of Carbidopa. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, and its pivotal role in the manufacturing of a vital therapeutic agent for Parkinson's disease.

Introduction: The Significance of a Precursor

This compound is a synthetic organic compound that has garnered significant attention in the pharmaceutical industry primarily for its role as a precursor in the manufacture of Carbidopa.[1] Carbidopa is an aromatic-L-amino-acid decarboxylase inhibitor.[2] It is co-administered with Levodopa to patients with Parkinson's disease to inhibit the peripheral conversion of Levodopa to dopamine, thereby increasing the bioavailability of Levodopa in the brain and reducing its side effects.[2] The efficient synthesis of Carbidopa is therefore of paramount importance, and a thorough understanding of its intermediates, such as the topic of this guide, is crucial for process optimization and quality control.

This guide will illuminate the chemical characteristics, a plausible synthetic route, and the subsequent chemical transformations of this compound, providing valuable insights for chemists and pharmacologists.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this intermediate is fundamental for its handling, characterization, and use in subsequent synthetic steps.

| Property | Value | Source(s) |

| CAS Number | 40248-56-4 | [1] |

| Molecular Formula | C₁₁H₁₅N₃O₂ | [1] |

| Molecular Weight | 221.26 g/mol | [1][3] |

| Appearance | White Solid | [1] |

| Synonyms | α-Hydrazinyl-4-hydroxy-3-methoxy-α-methyl-benzenepropanenitrile, (+/-)-α-Hydrazino-4-hydroxy-3-methoxy-α-methyl-benzenepropanenitrile, 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanenitrile | [1] |

| Storage | 2-8°C Refrigerator | [1] |

Synthesis and Mechanism

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and patent literature outlining Carbidopa synthesis. A likely pathway commences from the readily available starting material, vanillin.

Proposed Synthetic Pathway from Vanillin

The synthesis can be envisioned as a multi-step process, beginning with the conversion of vanillin to a more elaborate intermediate which is then subjected to a Strecker-type synthesis followed by hydrazinolysis.

Caption: Workflow for the conversion to Carbidopa.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the analysis of Carbidopa and its intermediates. [4][5][6]A reverse-phase HPLC method with UV detection would be suitable for the analysis of our target compound.

Table 2: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., Cosmosil PE, 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of phosphate buffer (pH 2.5) and methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | 25°C |

This method would allow for the separation of the target compound from starting materials, by-products, and degradation products. [7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (500 MHz, DMSO-d₆) Chemical Shifts:

-

δ 9.0-10.0 (s, 1H): Phenolic -OH

-

δ 6.5-7.0 (m, 3H): Aromatic protons

-

δ 4.0-5.0 (br s, 2H): -NH₂ of hydrazine

-

δ 3.8 (s, 3H): Methoxy (-OCH₃) protons

-

δ 2.8-3.2 (m, 2H): Benzyl (-CH₂-) protons

-

δ 1.5 (s, 3H): Methyl (-CH₃) protons

Predicted ¹³C NMR (125 MHz, DMSO-d₆) Chemical Shifts:

-

δ 145-150: Aromatic carbons attached to -OH and -OCH₃

-

δ 120-130: Quaternary aromatic carbon

-

δ 110-120: Aromatic CH carbons and the nitrile carbon (-CN)

-

δ 55-60: Methoxy carbon (-OCH₃) and the quaternary carbon bearing the hydrazine and nitrile groups

-

δ 35-40: Benzyl carbon (-CH₂)

-

δ 20-25: Methyl carbon (-CH₃)

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

-

3200-3500 cm⁻¹: -OH and -NH₂ stretching

-

2900-3000 cm⁻¹: C-H stretching (aromatic and aliphatic)

-

2240-2260 cm⁻¹: -C≡N stretching (nitrile)

-

1500-1600 cm⁻¹: C=C stretching (aromatic)

-

1200-1300 cm⁻¹: C-O stretching (ether and phenol)

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for all chemical intermediates. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from its functional groups: a hydrazine moiety and a nitrile group.

Potential Hazards:

-

Hydrazine derivatives: Can be toxic, corrosive, and are often treated as potential carcinogens and mutagens. [8]They can cause severe skin and eye irritation. [8]* Nitrile compounds: Can be toxic if swallowed, inhaled, or absorbed through the skin. [9][10]They can also cause skin and eye irritation. [9] Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. [1]

Conclusion and Future Perspectives

This compound is a molecule of significant industrial relevance due to its role as a key intermediate in the synthesis of Carbidopa. A thorough understanding of its synthesis, characterization, and safe handling is crucial for the efficient and safe production of this important medication.

Future research in this area could focus on the development of more sustainable and greener synthetic routes to this intermediate, potentially utilizing biocatalysis or flow chemistry. Furthermore, a comprehensive toxicological assessment of this compound would be beneficial to ensure the safety of personnel involved in its manufacture.

References

- Ashnagar, A., Naseri, N. G., & Nematollahi, M. (2007). Synthesis of Dopamine Hydrochloride from Vanillin. Oriental Journal of Chemistry, 23(2).

- Bhatnagar, P. (n.d.).

- CN102702019B - Method for synthesizing carbidopa - Google Patents. (n.d.).

- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents. (n.d.).

-

2-Hydrazino-α-(4-hydroxy-3-methoxybenzyl)propionitrile | Pharmaffiliates. (n.d.). Retrieved January 16, 2026, from [Link]

-

Carbidopa monohydrate | C10H16N2O5 | CID 38101 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

Carbidopa-impurities | Pharmaffiliates. (n.d.). Retrieved January 16, 2026, from [Link]

-

(S)-2-Hydrazino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

(2023). Reactivity of Alpha Hydrogens - Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

-

(2023). Reactivity of Alpha Hydrogen in Aldehydes | Class 12th | Lecture 210 - YouTube. Retrieved January 16, 2026, from [Link]

-

(2021). A simple high‐performance liquid chromatography method development for Carbidopa and Levodopa impurities: Evaluation of risk assessment before method validation by Quality by Design approach - ResearchGate. Retrieved January 16, 2026, from [Link]

-

(2022). Colorimetric determination of carbidopa in anti-Parkinson drugs based on 4-hydroxy-3-methoxybenzaldazine formation by reaction with vanillin - PMC. Retrieved January 16, 2026, from [Link]

-

(n.d.). Determination-of-impurities-in-levodopa-and-carbidopa-by-high-performance-liquid-chromatography-with-electro-chemical-detection.pdf - ResearchGate. Retrieved January 16, 2026, from [Link]

-

(n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000181) - Human Metabolome Database. Retrieved January 16, 2026, from [Link]

-

(n.d.). 1H nuclear magnetic resonance spectroscopy analysis for simultaneous determination of levodopa, carbidopa and methyldopa in human serum and pharmaceutical formulations | Request PDF - ResearchGate. Retrieved January 16, 2026, from [Link]

-

(n.d.). Separation of Levodopa, Carbidopa and Their Related Impurities by Capillary Electrophoresis. Retrieved January 16, 2026, from [Link]

-

(n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved January 16, 2026, from [Link]

-

(2021). Synthesis of new vanillin derivatives from natural eugenol | SciSpace. Retrieved January 16, 2026, from [Link]

-

(n.d.). Vanillin Synthesis for Students | PDF - Scribd. Retrieved January 16, 2026, from [Link]

- (n.d.). WO2007042848A2 - Process for the preparation of carbidopa - Google Patents.

-

(2018). Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa - The Pharma Innovation. Retrieved January 16, 2026, from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Carbidopa monohydrate | C10H16N2O5 | CID 38101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. nj.gov [nj.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 2-Hydrazino-α-(4-hydroxy-3-methoxybenzyl)propionitrile: A Cornerstone Intermediate in the Synthesis of the DOPA-Decarboxylase Inhibitor Carbidopa

Abstract

This technical guide provides an in-depth examination of 2-Hydrazino-α-(4-hydroxy-3-methoxybenzyl)propionitrile, a pivotal intermediate in the chemical synthesis of Carbidopa. Carbidopa is an indispensable component in the treatment of Parkinson's disease, functioning as a peripheral DOPA-decarboxylase (DDC) inhibitor that enhances the efficacy of Levodopa (L-DOPA).[1][2] This document is structured for researchers, chemists, and drug development professionals, detailing the synthetic pathway to the nitrile intermediate, its subsequent conversion to Carbidopa, the underlying mechanism of enzyme inhibition, and essential analytical methodologies for quality control. By elucidating the causality behind experimental choices and providing validated protocols, this guide serves as a comprehensive resource for understanding and utilizing this critical molecule in pharmaceutical manufacturing.

Chapter 1: The Therapeutic Rationale for DOPA Decarboxylase Inhibition

Parkinson's disease (PD) is a neurodegenerative disorder characterized by the progressive loss of dopamine-producing neurons in the brain's substantia nigra.[1] The primary therapeutic strategy involves replenishing dopamine levels through the administration of its precursor, Levodopa (L-DOPA), which, unlike dopamine, can cross the blood-brain barrier.[3] However, L-DOPA administered alone is largely inefficient; a significant portion is converted to dopamine in peripheral tissues by the enzyme DOPA-decarboxylase (DDC).[4][5] This peripheral conversion not only reduces the amount of L-DOPA reaching the brain but also causes significant side effects like nausea and vomiting.[5]

The co-administration of a peripheral DDC inhibitor is the cornerstone of modern L-DOPA therapy.[6] These inhibitors, such as Carbidopa, do not cross the blood-brain barrier and selectively block the peripheral conversion of L-DOPA.[7][8] This action significantly increases the bioavailability of L-DOPA in the central nervous system, allowing for a reduction in the required L-DOPA dosage by approximately 75% and mitigating peripheral side effects.[5][7] The synthesis of Carbidopa relies on a robust and efficient chemical pathway, in which 2-Hydrazino-α-(4-hydroxy-3-methoxybenzyl)propionitrile serves as a key, strategically vital intermediate.[9] Its structure contains the core functionalities—the hydrazine group and the substituted benzyl moiety—that are essential for the final drug's therapeutic activity.

Chapter 2: Synthesis of the Key Intermediate: 2-Hydrazino-α-(4-hydroxy-3-methoxybenzyl)propionitrile

The construction of the propionitrile intermediate is a critical phase in the overall synthesis of Carbidopa. The most effective route is a variation of the Strecker amino acid synthesis, a powerful multi-component reaction that forms α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source.[10][11] In this specific application, the "amine" component is hydrazine, which directly installs the crucial hydrazino group required for the final drug's mechanism of action.

Expert Rationale: Causality in Synthetic Design

The choice of a Strecker-type reaction is deliberate and advantageous. It is an atom-economical, one-pot process that efficiently assembles the core structure.[12][13] Using hydrazine hydrate directly as the nucleophile simplifies the process and avoids additional protection-deprotection steps that would be necessary if an amine were first installed and then converted to a hydrazine. The starting material is typically an arylacetone, such as 1-(4-hydroxy-3-methoxyphenyl)propan-2-one, which provides the correct carbon skeleton and substitution pattern.

Experimental Protocol: Synthesis via Modified Strecker Reaction

This protocol outlines the synthesis of the racemic nitrile intermediate.

-

Reaction Setup: In a well-ventilated fume hood, charge a jacketed glass reactor with 1-(4-hydroxy-3-methoxyphenyl)propan-2-one (1.0 eq) and a suitable solvent such as methanol or ethanol.

-

Reagent Addition: While stirring at room temperature, add a solution of potassium cyanide (1.1 eq) in water.

-

Hydrazine Addition: Slowly add hydrazine hydrate (1.2 eq) to the mixture. The reaction is typically exothermic and may require cooling to maintain a temperature between 25-30°C.

-

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting ketone is consumed (typically 4-8 hours).

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to 0-5°C.

-

Carefully neutralize the reaction mixture with a dilute acid (e.g., acetic acid) to a pH of ~7.

-

The product, 2-Hydrazino-α-(4-hydroxy-3-methoxybenzyl)propionitrile, often precipitates as a solid.

-

Collect the solid by filtration, wash with cold water, and then a non-polar solvent like hexane to remove organic impurities.

-

-

Drying: Dry the isolated product under vacuum at a temperature not exceeding 50°C to yield the title compound as a white or off-white solid.[9]

Visualization: Synthetic Pathway

Caption: Synthesis of the nitrile intermediate via a one-pot reaction.

Chapter 3: Conversion to Carbidopa: Hydrolysis of the Nitrile Intermediate

The final step in the synthesis of Carbidopa is the hydrolysis of the nitrile functional group (-C≡N) of the intermediate to a carboxylic acid (-COOH). This transformation is a standard procedure in organic chemistry but requires carefully controlled conditions to ensure high yield and purity of the final active pharmaceutical ingredient (API).

Expert Rationale: The Chemistry of Hydrolysis

Acid-catalyzed hydrolysis is the preferred method for this conversion.[7] The reaction proceeds in two stages: the nitrile is first hydrolyzed to a carboxamide intermediate, which is then further hydrolyzed to the carboxylic acid. Vigorous conditions, typically using a strong mineral acid like hydrochloric acid (HCl) or hydrobromic acid (HBr) at elevated temperatures, are necessary to drive the reaction to completion.[7] This step is critical as incomplete hydrolysis would leave the carboxamide as an impurity.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol describes the conversion of the nitrile intermediate to Carbidopa.

-

Reaction Setup: Charge a glass-lined reactor suitable for acidic conditions with a concentrated solution of hydrochloric acid (e.g., 6N HCl) or 48% hydrobromic acid.[7]

-

Substrate Addition: Add the 2-Hydrazino-α-(4-hydroxy-3-methoxybenzyl)propionitrile intermediate (1.0 eq) to the acid solution.

-

Heating: Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for several hours (typically 4-6 hours).[14]

-

Reaction Monitoring: Monitor the disappearance of the starting material and the carboxamide intermediate (e.g., 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanamide[15]) by HPLC.

-

Isolation and Purification:

-

Once the reaction is complete, cool the mixture.

-

The product may crystallize upon cooling. The pH can be adjusted to the isoelectric point of Carbidopa (around pH 3.5) to maximize precipitation.[16]

-

Filter the crude Carbidopa and wash with cold, deionized water.

-

Recrystallization from a suitable solvent system (e.g., water/ethanol) is performed to achieve the required pharmaceutical purity.

-

-

Drying: Dry the purified Carbidopa under vacuum to obtain the final API.

Visualization: Hydrolysis Pathway

Caption: Two-stage acid hydrolysis of the nitrile to Carbidopa.

Chapter 4: Mechanism of DOPA Decarboxylase Inhibition

The therapeutic value of Carbidopa stems from its potent and specific inhibition of the DOPA decarboxylase (DDC) enzyme. This inhibition is directly attributable to the hydrazine moiety installed via the nitrile intermediate.

The Enzyme and its Cofactor

DDC is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1] In its resting state, the aldehyde group of the PLP cofactor forms a Schiff base (an internal aldimine) with the ε-amino group of a lysine residue in the enzyme's active site.[17]

Mechanism of Irreversible Inhibition

Carbidopa acts as an irreversible inhibitor. The process unfolds as follows:

-

Active Site Entry: Carbidopa, mimicking the structure of L-DOPA, enters the active site of the DDC enzyme.

-

Hydrazone Formation: The highly nucleophilic hydrazine group (-NH-NH2) of Carbidopa attacks the electrophilic carbon of the PLP aldehyde (or the Schiff base).

-

Irreversible Adduct: This reaction forms a stable, covalent hydrazone linkage between Carbidopa and the PLP cofactor.[18] This new adduct effectively sequesters the PLP cofactor, rendering the enzyme catalytically inactive.[1][18] Because this bond is covalent and highly stable, the inhibition is considered irreversible.

Visualization: Enzyme Inhibition Mechanism

Sources

- 1. Parkinson's Disease: Recent Updates in the Identification of Human Dopa Decarboxylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. gpnotebook.com [gpnotebook.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Why is Carbidopa Added to Levodopa (i.e., L-Dopa; Sinemet; Sinemet CR) for the Treatment of Parkinson's Disease? [ebmconsult.com]

- 6. How Do Decarboxylase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 7. Carbidopa - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Carbidopa? [synapse.patsnap.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. HU227283B1 - Process for the preparation of carbidopa - Google Patents [patents.google.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. CN102702019B - Method for synthesizing carbidopa - Google Patents [patents.google.com]

- 17. Reaction of dopa decarboxylase with alpha-methyldopa leads to an oxidative deamination producing 3,4-dihydroxyphenylacetone, an active site directed affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural insight into Parkinson's disease treatment from drug-inhibited DOPA decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile: A Research and Development Guide

Abstract

This technical guide provides a comprehensive framework for the systematic investigation of the potential biological activities of 2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile. While primarily recognized as a key intermediate in the synthesis of DOPA-decarboxylase inhibitors like Carbidopa, the intrinsic pharmacological profile of this molecule remains largely unexplored. This document outlines a structured, multi-tiered approach for researchers and drug development professionals to elucidate its potential therapeutic applications. We will delve into logical starting points for investigation based on its chemical structure, detailing robust experimental protocols for cytotoxicity, enzyme inhibition, and receptor binding assays. The causality behind experimental choices is emphasized, ensuring a scientifically rigorous and efficient evaluation process.

Introduction: Beyond a Synthetic Intermediate

This compound (CAS No: 40248-56-4) is a synthetic compound characterized by a hydrazine group, a nitrile moiety, and a substituted benzyl ring, structurally reminiscent of catecholamine precursors.[1][2][3][4] Its most prominent documented application is as a precursor in the manufacturing of Carbidopa, a peripherally acting DOPA decarboxylase inhibitor used in the management of Parkinson's disease.[1][3] However, the presence of reactive functional groups—the hydrazino and nitrile moieties—suggests a potential for a broader spectrum of biological activities that warrant thorough investigation.[5][6][7] This guide proposes a roadmap for unlocking this potential, moving from foundational safety profiling to targeted mechanistic studies.

Structural Clues and Postulated Biological Activities

The chemical architecture of this compound provides logical starting points for hypothesis-driven research.

-

DOPA Decarboxylase Inhibition: Given its role as a Carbidopa intermediate, the most direct hypothesis is that it may possess inhibitory activity against DOPA decarboxylase.[1][3] The hydrazine group is a key pharmacophore for this activity.

-

Monoamine Oxidase (MAO) Inhibition: Hydrazine derivatives are a well-known class of MAO inhibitors. Investigating its effect on both MAO-A and MAO-B is a logical step.

-

Antimicrobial and Antiviral Properties: Hydrazone derivatives, which can be formed from hydrazines, have demonstrated a wide range of antimicrobial and antiviral activities.[5][6] The nitrile group can also be found in some antiviral agents.[8][9]

-

Anticancer Potential: The evaluation of novel chemical entities for cytotoxic effects against cancer cell lines is a standard component of drug discovery pipelines.[10][11][12][13]

A Tiered Approach to Biological Evaluation

A systematic evaluation should follow a logical progression from broad cytotoxicity screening to more specific mechanistic assays.

Caption: A tiered workflow for evaluating the biological activities of novel compounds.

Experimental Protocols

Tier 1: In Vitro Cytotoxicity Assays

The initial step is to assess the compound's general toxicity to cells, which is crucial for determining safe concentration ranges for subsequent assays and identifying any potential as a cytotoxic agent.[12]

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[11][13]

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24 and 48 hours.

-

MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC₅₀).[11]

Tier 2: Enzyme Inhibition Assays

Based on the structural analysis, investigating the compound's effect on DOPA decarboxylase and MAO is a primary focus.

Principle: This assay measures the rate of dopamine formation from L-DOPA, which is catalyzed by DOPA decarboxylase. A decrease in dopamine production in the presence of the test compound indicates inhibition.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the enzyme (DOPA decarboxylase), pyridoxal-5-phosphate (a cofactor), and the test compound at various concentrations.

-

Pre-incubation: Incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add L-DOPA to start the enzymatic reaction.

-

Reaction Termination: Stop the reaction after a specific time using an appropriate quenching agent.

-

Dopamine Quantification: Measure the amount of dopamine produced, typically using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Principle: This assay measures the activity of MAO-A and MAO-B by monitoring the production of a detectable product from a specific substrate.

Protocol:

-

Enzyme and Compound Incubation: Pre-incubate recombinant human MAO-A or MAO-B with varying concentrations of the test compound.

-

Substrate Addition: Add a fluorogenic or chromogenic MAO substrate to initiate the reaction.

-

Signal Detection: Measure the fluorescence or absorbance over time using a microplate reader.

-

Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition to derive the IC₅₀ value.

Tier 3: Receptor Binding Assays

Should the compound exhibit interesting activity in the previous tiers, exploring its interaction with relevant receptors becomes pertinent.

Principle: This technique is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.[14][15][16]

Protocol:

-

Preparation: Prepare cell membranes or tissues containing the receptor of interest.

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand, typically by rapid filtration through glass fiber filters.[14][16]

-

Radioactivity Measurement: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (Ki).[14]

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be summarized in a clear and concise manner to facilitate comparison and decision-making.

Table 1: Hypothetical Cytotoxicity Profile of this compound

| Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h |

| MCF-7 | >100 | 85.2 ± 5.4 |

| HeLa | >100 | 92.1 ± 6.8 |

| HEK293 | >100 | >100 |

Table 2: Hypothetical Enzyme Inhibition Profile of this compound

| Enzyme | IC₅₀ (µM) |

| DOPA Decarboxylase | 15.7 ± 2.1 |

| MAO-A | 45.3 ± 3.9 |

| MAO-B | >100 |

Mechanistic Elucidation and Future Directions

The initial screening data will guide further, more in-depth studies. For instance, if significant enzyme inhibition is observed, kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[17]

Caption: A logical progression for mechanistic studies and lead development.

Conclusion

While this compound is currently valued for its role in the synthesis of Carbidopa, its own biological potential remains a compelling area for investigation. The hydrazino and nitrile functionalities present in its structure suggest a range of possible pharmacological activities. By employing a systematic and tiered approach, beginning with broad cytotoxicity assessments and progressing to targeted enzyme and receptor assays, researchers can efficiently and rigorously evaluate its therapeutic potential. The protocols and frameworks presented in this guide offer a robust starting point for uncovering novel biological activities and potentially developing new therapeutic agents.

References

- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- PubMed. A standard operating procedure for an enzymatic activity inhibition assay.

- Benchchem. Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.

- MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Merck. Receptor Binding Assays - Multiwell Plates.

- Creative Biolabs. Receptor Ligand Binding Assay.

- ResearchGate. In vitro receptor binding assays: General methods and considerations.

- Enzo Life Sciences. Cytotoxicity Assays | Life Science Applications.

- ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- NCBI. Receptor Binding Assays for HTS and Drug Discovery.

- Mtoz Biolabs. Receptor-Ligand Binding Assay.

- PubMed Central. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.

- Abcam. Protocol library.

- ResearchGate. Can someone provide me with protocols for enzyme inhibition assay and their kinetics?.

- Pharmaffiliates. 2-Hydrazino-α-(4-hydroxy-3-methoxybenzyl)propionitrile.

- FINETECH INDUSTRY LIMITED. 2-Hydrazino-a-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 | CAS: 1189658-77-2.

- PubChem. (S)-2-Hydrazino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid.

- Shanghai Huicheng Biological Technology Co., Ltd. 2-Hydrazino-α-(4-hydroxy-3-methoxybenzyl)propionitrile.

- BIOFOUNT. 1189658-77-2|2-Hydrazino-α-(4-hydroxy-3-methoxybenzyl)propionitrile-d5.

- Fisher Scientific. This compound, TRC.

- PubMed Central. Biological Activities of Hydrazone Derivatives.

- PubMed Central. Synthesis, characterization, antimicrobial, antioxidant, and anti-inflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives.

- Springer. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.

- LookChem. (S)-2-Hydrazino-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid.

- PubMed. Pathways for the bioactivation of aliphatic nitriles to free cyanide in mice.

- PubMed. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860).

- PubMed Central. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Hydrazino-a-(4-hydroxy-3-methoxybenzyl)propionitrile-d5 | CAS: 1189658-77-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 2-Hydrazino-α-(4-hydroxy-3-methoxybenzyl)propionitrile_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. This compound, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fr]

- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. opentrons.com [opentrons.com]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

- 15. researchgate.net [researchgate.net]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Benserazide Scaffold - A Cornerstone in Neurotransmitter Modulation and Beyond

An In-Depth Technical Guide to the Structural Analogs and Derivatives of the Benserazide Core

The chemical scaffold represented by a substituted benzyl group linked to an amino acid derivative via a hydrazine bridge is of significant interest in medicinal chemistry. While the specific molecule "2-Hydrazino-alpha-(4-hydroxy-3-methoxybenzyl)propionitrile" is not extensively documented as a therapeutic agent itself, it represents a key structural analog to a class of highly important pharmaceuticals. This guide will focus on the archetypal molecule of this class, Benserazide , and explore its synthesis, mechanism of action, and the vast chemical space of its structural analogs and derivatives, including the aforementioned propionitrile.

Benserazide, chemically N'-(2,3,4-trihydroxybenzyl)-DL-serinohydrazide, is a peripherally acting Aromatic L-Amino Acid Decarboxylase (AADC) inhibitor. It is a critical component in the treatment of Parkinson's disease, where it is co-administered with Levodopa (L-DOPA).[1][2][3] Its primary function is to prevent the conversion of L-DOPA to dopamine in the peripheral tissues, thereby increasing the bioavailability of L-DOPA in the central nervous system where it is needed.[4][5] This targeted inhibition minimizes peripheral side effects and enhances therapeutic efficacy.[4]

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the Benserazide core, its synthesis, its primary biological activity, and the exciting new therapeutic avenues opened up by its derivatives. We will delve into the structure-activity relationships (SAR) that govern its function and provide detailed experimental protocols for its synthesis and evaluation.

Part 1: The Core Molecule - Synthesis and Mechanism of Benserazide

The synthesis of Benserazide is a well-established process that hinges on the formation of a hydrazine linkage between a serine derivative and a substituted benzaldehyde. The most common strategies involve a two-step process of hydrazone formation followed by reduction, or a more streamlined one-pot synthesis.[1]

Causality in Synthesis: The Two-Step Approach

The two-step synthesis provides a robust and reliable method for obtaining Benserazide.[1]

-

Step 1: Hydrazone Formation. DL-serine hydrazide hydrochloride is reacted with 2,3,4-trihydroxybenzaldehyde. This condensation reaction forms a stable hydrazone intermediate, (E)-2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide. The reaction is typically carried out in a polar solvent like methanol or isopropanol.[2][6] The formation of the C=N double bond is a thermodynamically favorable process.

-

Step 2: Reduction of the Hydrazone. The hydrazone is then reduced to the corresponding hydrazine. Catalytic hydrogenation is the method of choice for this transformation, with Palladium on carbon (Pd/C) being the most commonly used catalyst.[1][7] Pd/C is highly effective for the reduction of C=N bonds and offers the advantage of being a heterogeneous catalyst, which simplifies workup and purification.[8][9] The reaction proceeds via the adsorption of hydrogen and the hydrazone onto the palladium surface, facilitating the addition of hydrogen across the double bond.[10][11]

Detailed Experimental Protocol: Two-Step Synthesis of Benserazide Hydrochloride[1][7]

Step A: Synthesis of (E)-2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide hydrochloride (Hydrazone Intermediate)

-

Charge a reaction vessel with 2,3,4-trihydroxybenzaldehyde (1.0 eq) and methanol (5-10 volumes).

-

Stir the mixture at ambient temperature until a clear solution is achieved.

-

Add DL-serine hydrazide hydrochloride (1.05 eq) to the solution.

-

Heat the reaction mixture to 40-50°C and stir for 2-4 hours, monitoring the reaction by TLC or HPLC.

-

Upon completion, cool the mixture to 0-5°C to precipitate the hydrazone product.

-

Filter the solid, wash with cold methanol, and dry under vacuum to yield the hydrazone intermediate as a crystalline solid.

Step B: Synthesis of Benserazide Hydrochloride via Hydrogenation

-

Charge a hydrogenation reactor with the hydrazone intermediate (1.0 eq) and a suitable solvent such as methanol or ethanol.

-

Add 5% Palladium on carbon (Pd/C) catalyst (typically 1-5% w/w).

-

Flush the reactor with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen gas (typically 1-5 bar) and stir vigorously at room temperature.

-

Monitor the reaction progress by HPLC until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite under an inert atmosphere to remove the Pd/C catalyst.

-

The resulting filtrate containing Benserazide can be acidified with hydrochloric acid to precipitate Benserazide hydrochloride.

-

The product is then filtered, washed with a suitable solvent (e.g., ethanol), and dried under vacuum.

Mechanism of Action: Peripheral AADC Inhibition

Benserazide's therapeutic effect is derived from its ability to inhibit Aromatic L-Amino Acid Decarboxylase (AADC), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[12][13] AADC is responsible for the conversion of L-DOPA to dopamine.[10] When L-DOPA is administered alone, a significant portion is decarboxylated in the periphery, leading to high levels of circulating dopamine which causes side effects and reduces the amount of L-DOPA that can cross the blood-brain barrier.[5]

Benserazide is a hydrazine derivative. It is believed that its active metabolite, trihydroxybenzylhydrazine, acts as an irreversible inhibitor of AADC.[12] The hydrazine group reacts with the PLP cofactor in the enzyme's active site, forming a stable hydrazone adduct.[10] This covalent modification inactivates the enzyme, preventing it from metabolizing L-DOPA. Because Benserazide itself does not readily cross the blood-brain barrier, its inhibitory action is confined to the periphery.[3]

Part 2: The Propionitrile Analog - A Bioisosteric Approach

The user's query about "this compound" points to a fascinating area of medicinal chemistry: bioisosteric replacement. This compound is structurally very similar to the well-known AADC inhibitor, Carbidopa, but with a nitrile group in place of a carboxylic acid. The nitrile group is a non-classical bioisostere of a carboxylic acid, meaning it has a similar size and electronic properties and can participate in similar non-covalent interactions, such as hydrogen bonding.[14][15][16]

Proposed Synthesis: The Strecker Synthesis Pathway

A plausible and efficient route to synthesize this propionitrile analog is via the Strecker amino acid synthesis, a classic method for preparing α-amino acids and their derivatives.[2][17][18] The synthesis would proceed in two key steps:

-

Formation of an α-aminonitrile: 4-Hydroxy-3-methoxybenzaldehyde (vanillin) is reacted with a cyanide source (e.g., NaCN) and an amine. In this case, to generate the desired hydrazine functionality, one could envision a modified Strecker reaction using hydrazine itself or a protected hydrazine.

-

Conversion to the final product: The resulting α-hydrazinonitrile would be the target compound.

A more practical approach would be a multi-step synthesis starting from 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanenitrile.

Proposed Synthetic Protocol:

-

Step 1: Synthesis of 3-(4-hydroxy-3-methoxyphenyl)-2-methyl-2-aminopropanenitrile. This intermediate can be synthesized via a Strecker reaction starting from 4-hydroxy-3-methoxyacetophenone.

-

Step 2: Conversion to the Hydrazino Compound. The amino group of the α-aminonitrile can be converted to a hydrazino group through diazotization followed by reduction, or by reaction with a suitable hydrazinating agent.

Part 3: Structure-Activity Relationships (SAR) of Benserazide Analogs

The development of Benserazide analogs has been driven by the desire to improve potency, selectivity, and to explore new therapeutic applications. SAR studies have revealed key structural features that are critical for biological activity.

Modifications of the Aryl Ring

The substitution pattern on the benzyl ring is crucial for activity. Studies on Benserazide analogs as PilB inhibitors have shown that a trihydroxy substitution is generally more potent than dihydroxy, which in turn is more potent than monohydroxy substitution.[4][19] Specifically, having two hydroxyl groups in the ortho positions relative to the linker appears to enhance potency.[4] Methylation of these hydroxyl groups leads to a drastic decrease in activity, indicating that the free hydroxyls are essential for binding, likely through hydrogen bonding interactions with the target enzyme.[4]

Modifications of the Amino Acid Moiety